molecular formula C14H18O8 B12352238 3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid

3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid

Cat. No.: B12352238
M. Wt: 314.29 g/mol
InChI Key: HWKDALDULIJJKY-UHFFFAOYSA-N
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Description

3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid is a complex organic compound with significant scientific interest It is known for its unique structure, which includes multiple hydroxyl groups, a carboxylic acid group, and a pyranochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid typically involves multi-step organic reactions. The process often starts with the formation of the pyranochromene core, followed by the introduction of hydroxyl and carboxylic acid groups. Common reagents used in these reactions include various acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fulvic Acid: A phenolic acid with a similar pyranochromene core.

    Quercetin: A flavonoid with multiple hydroxyl groups and similar biological activity.

    Kaempferol: Another flavonoid with structural similarities and potential therapeutic applications.

Uniqueness

What sets 3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid apart is its unique combination of functional groups and its specific biological activity

Properties

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

3,7,8-trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid

InChI

InChI=1S/C14H18O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h6-7,9-10,12,15,17,20H,2-4H2,1H3,(H,18,19)

InChI Key

HWKDALDULIJJKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=O)C3C(O2)CC(C(C3C(=O)O)O)O)O

Origin of Product

United States

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